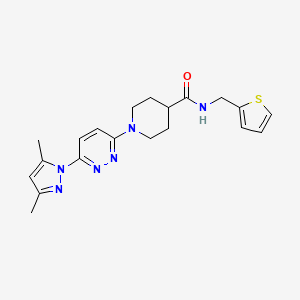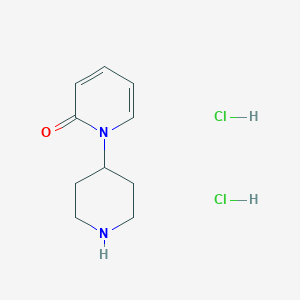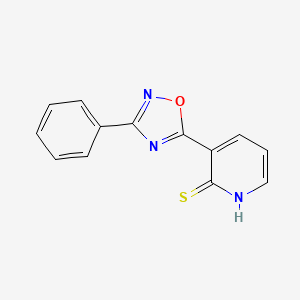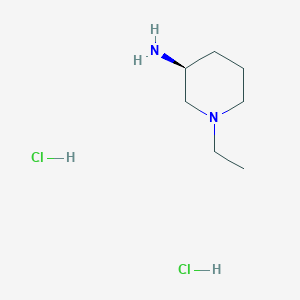![molecular formula C15H19N3O5 B2702693 ethyl 3-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate CAS No. 2034375-05-6](/img/structure/B2702693.png)
ethyl 3-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are widely found in nature and have a general formula of RCOOR’, where R and R’ can be a hydrogen atom, an alkyl group, or an aryl group .
Molecular Structure Analysis
Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The exact structure of this compound would depend on the specific groups attached to the ester functional group.Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and the Claisen condensation . The specific reactions that this compound would undergo would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. Esters generally have pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .Applications De Recherche Scientifique
Synthesis and Material Science
Organic Synthesis Techniques : Research by Vetyugova et al. (2018) explores the reactions of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, demonstrating the compound's utility in generating heterocyclic compounds with potential pharmaceutical applications (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).
Polymorphism Studies : A study by Vogt et al. (2013) on polymorphic forms of a related ethyl propanoate derivative underscores the importance of such compounds in drug formulation, revealing challenges in analytical characterization and offering insights into the material science of pharmaceuticals (Vogt, Williams, Johnson, & Copley, 2013).
Bioactivity and Environmental Applications
Biodegradation Studies : Research on the biodegradation of gasoline oxygenates by Steffan et al. (1997) highlights the environmental relevance of ethyl derivatives like ethyl tert-butyl ether, showcasing the potential of certain bacteria to degrade environmental pollutants and offering insights into bioremediation efforts (Steffan, Mcclay, Vainberg, Condee, & Zhang, 1997).
Anticancer Activity : Altuğ et al. (2011) synthesized a series of thiazolo[3,2-a]pyridines with promising anticancer activity, demonstrating the potential of pyridine derivatives in the development of new therapeutic agents (Altuğ, Burnett, Caner, Dürüst, Elliott, Glanville, Guy, & Westwell, 2011).
Fluorescence Properties for Bioimaging : Krzyżak et al. (2015) explored the synthesis and fluorescence properties of new ester derivatives of isothiazolo[4,5-b]pyridine, indicating their potential in bioimaging and molecular diagnostics due to their solvatochromic behavior and fluorescence properties (Krzyżak, Śliwińska, & Malinka, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 3-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethylcarbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-2-22-12(19)3-6-16-15(21)17-7-9-18-8-4-11-5-10-23-13(11)14(18)20/h4-5,8,10H,2-3,6-7,9H2,1H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDOOQMPZPOCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCCN1C=CC2=C(C1=O)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

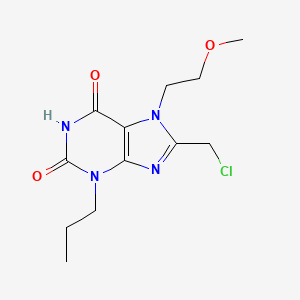
![Ethyl 5-(3,5-dimethoxybenzamido)-3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702613.png)
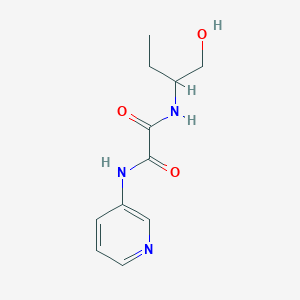
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2702617.png)
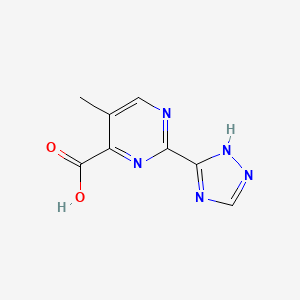
![N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2702619.png)
![(1R,8S)-9-Azabicyclo[6.2.0]deca-4-ene-10-one](/img/structure/B2702620.png)
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2702622.png)

![N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-oxochromene-3-carboxamide](/img/structure/B2702626.png)
